molecular formula C10H13N2Na3O8 B3030031 Edetate trisodium monohydrate CAS No. 85715-60-2

Edetate trisodium monohydrate

Cat. No.: B3030031
CAS No.: 85715-60-2
M. Wt: 358.19 g/mol
InChI Key: QZKRHPLGUJDVAR-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

Edetate trisodium is synthesized through the reaction of ethylenediaminetetraacetic acid with sodium hydroxide. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of edetate trisodium involves large-scale reactors where ethylenediaminetetraacetic acid and sodium hydroxide are mixed under controlled conditions. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

Edetate trisodium primarily undergoes complexation reactions with metal ions. It can form stable complexes with various divalent and trivalent metal ions, including calcium, magnesium, iron, and zinc .

Common Reagents and Conditions

Major Products

The major products of these reactions are the metal-edetate complexes, which are water-soluble and can be easily separated from the reaction mixture .

Scientific Research Applications

Edetate trisodium has a wide range of applications in scientific research:

Mechanism of Action

Edetate trisodium exerts its effects by binding to metal ions through its carboxylate and amine groups. This binding forms stable, water-soluble complexes that can be excreted from the body. The chelation process reduces the availability of metal ions, thereby preventing their participation in undesirable chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Edetate trisodium is unique due to its higher solubility in water compared to other chelating agents. This property makes it particularly useful in applications where rapid dissolution and action are required .

Properties

IUPAC Name

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate
Source PubChem
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InChI

InChI=1S/C10H16N2O8.3Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

QZKRHPLGUJDVAR-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N2Na3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020556
Record name Trisodium ethylenediaminetetraacetate
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Molecular Weight

358.19 g/mol
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Physical Description

Ethylenediamine tetraacetic acid, trisodium salt is an odorless white crystalline powder. pH (1% aqueous solution) 9.3. pH (10% aqueous solution) about 8.3-8.7. (NTP, 1992), Dry Powder; Liquid, White odorless solid; [CAMEO] Fine white crystals; [Sigma-Aldrich MSDS]
Record name ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT
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Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:3)
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Solubility

5 to 10 mg/mL at 70.7 °F (NTP, 1992)
Record name ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT
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Density

0.7215 (NTP, 1992) - Less dense than water; will float
Record name ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT
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CAS No.

150-38-9, 85715-60-2
Record name ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT
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Record name Edetate Trisodium [USAN]
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Record name Glycine, N,N'-1,2-ethanediylbis(N-(carboxymethyl)-, trisodium salt, hydrate
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Record name Trisodium ethylenediaminetetraacetate
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Record name Trisodium hydrogen ethylenediaminetetraacetate
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Record name EDETATE TRISODIUM
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Record name Edetate trisodium
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Melting Point

greater than 572 °F (NTP, 1992)
Record name ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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